molecular formula C6H9BrN4 B577376 N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine CAS No. 1304777-34-1

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine

Katalognummer B577376
CAS-Nummer: 1304777-34-1
Molekulargewicht: 217.07
InChI-Schlüssel: OHZMKMBGWSOESH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, also known as BmPaC, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound has been found to inhibit the activity of a protein called PRMT5, which is involved in the regulation of gene expression.

Wirkmechanismus

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine inhibits the activity of PRMT5 by binding to its active site. PRMT5 is a protein arginine methyltransferase that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of gene expression. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the methylation activity of PRMT5, leading to altered gene expression and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have antitumor effects in vitro and in vivo. In addition to its effects on cancer cell proliferation and apoptosis, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the migration and invasion of cancer cells. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the effectiveness of these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is its specificity for PRMT5. This specificity allows for the selective inhibition of PRMT5 without affecting other proteins. However, the low yield of the synthesis method and the limited solubility of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in aqueous solutions can be limiting factors for its use in lab experiments.

Zukünftige Richtungen

Future research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could focus on improving its synthesis method to increase the yield and solubility of the compound. In addition, further studies could investigate the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in combination with other cancer treatments to enhance their effectiveness. Further research could also explore the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in the treatment of other diseases that involve PRMT5 dysregulation, such as cardiovascular and neurological diseases.
Conclusion:
In conclusion, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has shown potential as a small molecule inhibitor of PRMT5 in cancer research. Its specificity for PRMT5 allows for the selective inhibition of this protein, leading to decreased cancer cell proliferation and increased apoptosis. Further research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could lead to the development of new cancer treatments and the potential use of this compound in the treatment of other diseases.

Synthesemethoden

The synthesis of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with acetamidine hydrochloride in the presence of a base. The resulting compound is then deprotected to yield N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine. The yield of this synthesis method is relatively low, with a reported yield of 10-20%.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have potential in the field of cancer research. PRMT5 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the activity of PRMT5, leading to decreased cancer cell proliferation and increased apoptosis. In addition, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZMKMBGWSOESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N=C(C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.